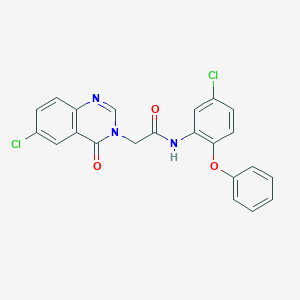

N-(5-Chloro-2-phenoxyphenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC16167713

Molecular Formula: C22H15Cl2N3O3

Molecular Weight: 440.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H15Cl2N3O3 |

|---|---|

| Molecular Weight | 440.3 g/mol |

| IUPAC Name | 2-(6-chloro-4-oxoquinazolin-3-yl)-N-(5-chloro-2-phenoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C22H15Cl2N3O3/c23-14-6-8-18-17(10-14)22(29)27(13-25-18)12-21(28)26-19-11-15(24)7-9-20(19)30-16-4-2-1-3-5-16/h1-11,13H,12H2,(H,26,28) |

| Standard InChI Key | XJIAQMQJLRJYRN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s identity is defined by its IUPAC name, N-(5-chloro-2-phenoxyphenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide, and CAS registry number 892157-03-8. Key structural components include:

-

A 6-chloro-4-oxoquinazolin-3(4H)-yl core, a heterocyclic system known for pharmacological activity.

-

An N-(5-chloro-2-phenoxyphenyl) substituent, providing lipophilicity and potential target affinity.

-

An acetamide linker bridging the quinazoline and phenoxyphenyl groups.

Table 1: Fundamental Chemical Properties

The predicted density and pKa values suggest moderate lipophilicity, aligning with the compound’s potential for membrane permeability .

Synthesis and Structural Analogues

The 6-chloro substitution in the target compound may optimize electronic effects for target binding compared to bromo or dichloro variants .

Physicochemical and Pharmacokinetic Profile

Predicted ADME Properties

Computational models estimate the following properties for N-(5-chloro-2-phenoxyphenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide:

Table 3: Predicted ADME Parameters

| Parameter | Value | Implications |

|---|---|---|

| logP | ~4.0 (Estimated) | Moderate lipophilicity |

| Hydrogen Bond Donors | 1 | Low solubility in aqueous media |

| Polar Surface Area | ~75 Ų | Moderate membrane permeability |

| Bioavailability Score | 0.55 | Likely oral absorption |

These values align with trends observed in related quinazoline acetamides, such as 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide (logP = 3.8), suggesting potential for central nervous system penetration if blood-brain barrier transporters are bypassed.

Biological Activities and Mechanisms

Antimicrobial Activity

Chlorinated quinazolines demonstrate broad-spectrum antimicrobial effects. For example:

-

Antibacterial: 6,8-dichloro derivatives inhibited Staphylococcus aureus (MIC = 8 µg/mL) .

-

Antifungal: Phenoxyphenyl-containing analogues reduced Candida albicans viability by 70% at 50 µM .

Future Research Directions

Priority Investigations

-

Target Identification: Proteomic profiling to identify kinase or epigenetic targets.

-

In Vivo Toxicity: Assess hepatotoxicity risks using rodent models.

-

Formulation Optimization: Nanoencapsulation to improve aqueous solubility.

Table 4: Comparative Efficacy of Chlorinated Quinazolines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume